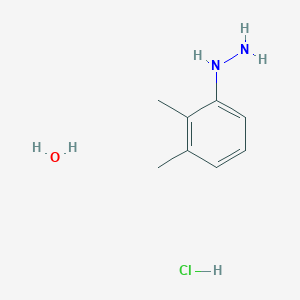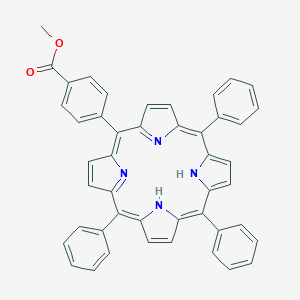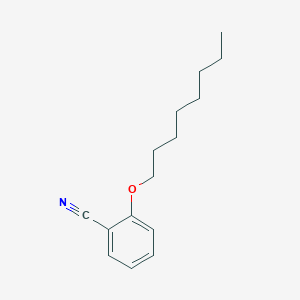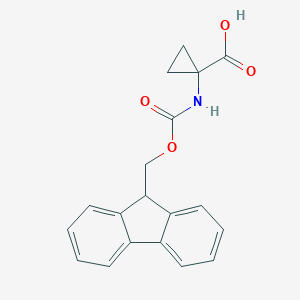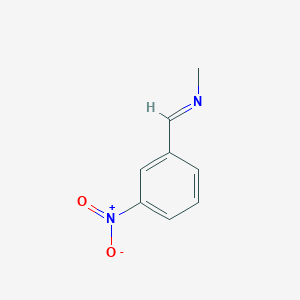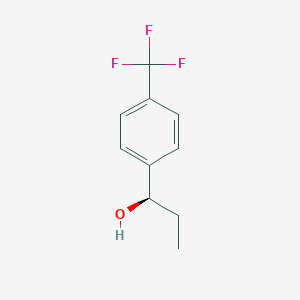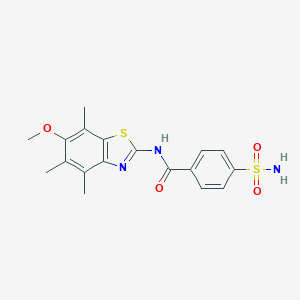
3-Adenin-9-yl-4-fluoro-5-(hydroxymethyl)-1,2-cyclopentanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Adenin-9-yl-4-fluoro-5-(hydroxymethyl)-1,2-cyclopentanediol, also known as AFC, is a fluorogenic substrate used in biochemical and physiological research to detect the activity of enzymes such as glycosidases and esterases. AFC is a relatively new compound that has been synthesized in recent years.
Wirkmechanismus
The mechanism of action of 3-Adenin-9-yl-4-fluoro-5-(hydroxymethyl)-1,2-cyclopentanediol involves the hydrolysis of the cyclopentanediol ring by an enzyme such as a glycosidase or esterase. This hydrolysis releases the fluorophore, which emits a strong fluorescent signal upon excitation. The fluorescence of 3-Adenin-9-yl-4-fluoro-5-(hydroxymethyl)-1,2-cyclopentanediol is highly sensitive to changes in the local environment, making it an excellent tool for monitoring enzyme activity in real-time.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-Adenin-9-yl-4-fluoro-5-(hydroxymethyl)-1,2-cyclopentanediol are limited to its use as a substrate for enzyme assays. 3-Adenin-9-yl-4-fluoro-5-(hydroxymethyl)-1,2-cyclopentanediol does not have any known direct effects on cellular processes or physiological systems. However, the use of 3-Adenin-9-yl-4-fluoro-5-(hydroxymethyl)-1,2-cyclopentanediol in enzyme assays has led to important discoveries in the fields of biochemistry and physiology.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Adenin-9-yl-4-fluoro-5-(hydroxymethyl)-1,2-cyclopentanediol as a substrate for enzyme assays include its high sensitivity, low background fluorescence, and ease of synthesis. The limitations of 3-Adenin-9-yl-4-fluoro-5-(hydroxymethyl)-1,2-cyclopentanediol include its limited stability in solution and its relatively short half-life. Additionally, the use of 3-Adenin-9-yl-4-fluoro-5-(hydroxymethyl)-1,2-cyclopentanediol is limited to the study of enzymes that hydrolyze cyclopentanediol rings.
Zukünftige Richtungen
For the use of 3-Adenin-9-yl-4-fluoro-5-(hydroxymethyl)-1,2-cyclopentanediol include the development of new substrates with improved stability and longer half-lives. Additionally, the use of 3-Adenin-9-yl-4-fluoro-5-(hydroxymethyl)-1,2-cyclopentanediol in high-throughput screening assays could lead to the discovery of new enzyme inhibitors and activators. Finally, the use of 3-Adenin-9-yl-4-fluoro-5-(hydroxymethyl)-1,2-cyclopentanediol in live-cell imaging experiments could provide new insights into the spatial and temporal regulation of enzyme activity in cells.
Synthesemethoden
The synthesis of 3-Adenin-9-yl-4-fluoro-5-(hydroxymethyl)-1,2-cyclopentanediol involves the reaction of 2,3,5-tri-O-benzoyl-1,4-dideoxy-1,4-imino-D-ribitol with 4-fluoro-5-formyl-1,2-cyclopentanedione in the presence of a base. This reaction yields 3-Adenin-9-yl-4-fluoro-5-(hydroxymethyl)-1,2-cyclopentanediol as a white solid in good yield. The synthesis of 3-Adenin-9-yl-4-fluoro-5-(hydroxymethyl)-1,2-cyclopentanediol is relatively simple and straightforward, making it an attractive substrate for research purposes.
Wissenschaftliche Forschungsanwendungen
3-Adenin-9-yl-4-fluoro-5-(hydroxymethyl)-1,2-cyclopentanediol is widely used as a fluorogenic substrate in biochemical and physiological research to detect the activity of enzymes such as glycosidases and esterases. 3-Adenin-9-yl-4-fluoro-5-(hydroxymethyl)-1,2-cyclopentanediol is often used as a model substrate for the study of enzyme kinetics and enzyme inhibition. The fluorescence of 3-Adenin-9-yl-4-fluoro-5-(hydroxymethyl)-1,2-cyclopentanediol is highly sensitive to changes in the local environment, making it an excellent tool for monitoring enzyme activity in real-time.
Eigenschaften
CAS-Nummer |
115509-32-5 |
|---|---|
Produktname |
3-Adenin-9-yl-4-fluoro-5-(hydroxymethyl)-1,2-cyclopentanediol |
Molekularformel |
C11H14FN5O3 |
Molekulargewicht |
283.26 g/mol |
IUPAC-Name |
(1S,2R,3R,4S,5S)-3-(6-aminopurin-9-yl)-4-fluoro-5-(hydroxymethyl)cyclopentane-1,2-diol |
InChI |
InChI=1S/C11H14FN5O3/c12-5-4(1-18)8(19)9(20)7(5)17-3-16-6-10(13)14-2-15-11(6)17/h2-5,7-9,18-20H,1H2,(H2,13,14,15)/t4-,5+,7+,8+,9-/m1/s1 |
InChI-Schlüssel |
LFSGVDMIBZBPPJ-JKBCRHRPSA-N |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@@H]3[C@H]([C@H]([C@@H]([C@@H]3F)CO)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(C3F)CO)O)O)N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(C3F)CO)O)O)N |
Synonyme |
3-adenin-9-yl-4-fluoro-5-(hydroxymethyl)-1,2-cyclopentanediol 6'-fluoroaristeromycin F-C-Ado |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



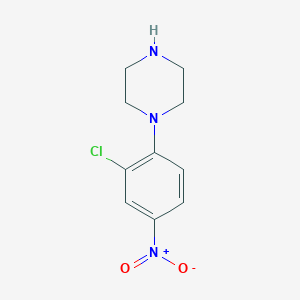
![[1,2,3]Triazolo[1,5-a]quinoxalin-4-amine](/img/structure/B40366.png)
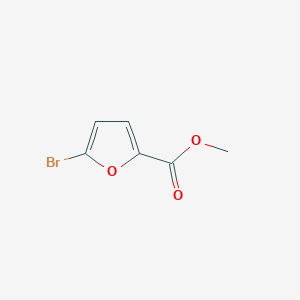
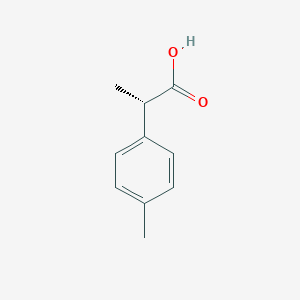
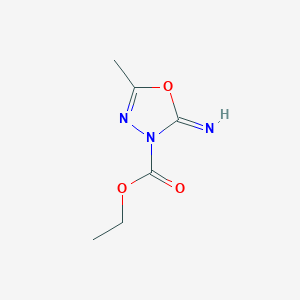
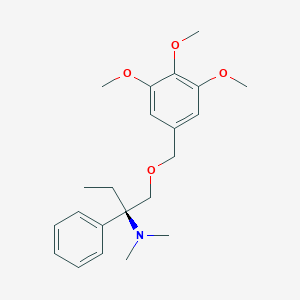
![1-[(Undec-10-enoyl)oxy]pyridine-2(1H)-thione](/img/structure/B40371.png)
